Vinyl 3-butenoate
Description
Structure
3D Structure
Properties
CAS No. |
19480-15-0 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
ethenyl but-3-enoate |
InChI |
InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h3-4H,1-2,5H2 |
InChI Key |
PROZFBRPPCAADD-UHFFFAOYSA-N |
SMILES |
C=CCC(=O)OC=C |
Canonical SMILES |
C=CCC(=O)OC=C |
Other CAS No. |
19480-15-0 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Vinyl 3 Butenoate and Its Derivatives
Catalytic Oxidation Routes for Butenoate Systems
The selective oxidation of unsaturated alcohols is a cornerstone of modern organic synthesis, providing a direct route to valuable butenoate systems. The primary challenge lies in achieving high chemoselectivity, oxidizing a target hydroxyl group without affecting other sensitive functionalities, such as carbon-carbon double bonds.
Transition-Metal Catalysis in Vinyl Glycol Oxidation
The synthesis of butenoates via the oxidation of vinyl glycols, such as but-1-ene-3,4-diol, represents a significant synthetic challenge. The goal is the selective oxidation of one hydroxyl group in the presence of another and a reactive alkene. Transition-metal catalysis offers a solution, as the choice of metal and ligands can impart remarkable chemoselectivity. For instance, methods developed for the selective oxidation of allylic alcohols can be adapted for this purpose. acs.orgnih.gov Catalytic systems using manganese acs.orgthieme-connect.de or palladium researchgate.net are particularly effective for oxidizing allylic alcohols to the corresponding unsaturated carbonyl compounds, often with high selectivity over saturated alcohols.
In a hypothetical pathway starting from a vinyl glycol, a catalyst could be chosen to selectively oxidize the secondary allylic alcohol at the C3 position to a ketone. Subsequent Baeyer-Villiger oxidation would then furnish the ester. However, a more direct and common strategy involves the selective oxidation of a primary allylic alcohol like 3-buten-1-ol (B139374) to 3-butenoic acid, which can then be esterified to the desired vinyl ester. Reagents like manganese dioxide (MnO₂) are classic choices for this transformation due to their high selectivity for allylic and benzylic alcohols. acs.org
Mechanistic Aspects of Selective Oxidation
The mechanism of selective oxidation catalyzed by transition metals, such as palladium, generally involves a series of well-defined elementary steps. The catalytic cycle typically begins with the coordination of the alcohol to the palladium(II) center. This is followed by a proton transfer step, often facilitated by a base, to form a palladium alkoxide intermediate.
The crucial, often rate-determining, step is the β-hydride elimination, where a hydrogen atom from the carbon bearing the oxygen is transferred to the metal, forming a palladium-hydride species and releasing the carbonyl product (an aldehyde or ketone). researchgate.net The catalyst is then regenerated in a subsequent step, often involving an external oxidant that removes the hydride and restores the palladium(II) state.
The high selectivity for allylic alcohols over saturated alcohols stems from the electronic properties of the substrate. acs.org The π-system of the double bond can interact with the metal center, facilitating coordination and potentially lowering the activation energy for the β-hydride elimination step. This allows the oxidation to proceed under milder conditions, leaving less reactive saturated alcohol moieties intact.
Ozonolysis-Reduction Sequences in Stereocontrolled Synthesis
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds, yielding aldehydes or ketones. researchgate.netresearcher.life When combined with a subsequent reduction step, this sequence offers a robust strategy for the stereocontrolled synthesis of complex molecules, including precursors to substituted butenoates.
The mechanism initiates with a [3+2] cycloaddition of ozone to the alkene, forming an unstable primary ozonide (a molozonide). figshare.com This intermediate rapidly rearranges into a carbonyl oxide and a carbonyl compound, which then recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane). researcher.life Subsequent treatment with a reducing agent, known as a reductive workup, cleaves the ozonide to furnish two carbonyl-containing fragments. Common reducing agents include dimethyl sulfide (B99878) (DMS) or zinc metal. researchgate.net
For a stereocontrolled synthesis, one could start with a chiral cyclic diene. For example, ozonolysis of a molecule like (1R,4R)-4-vinylcyclohex-1-ene would selectively cleave the more electron-rich endocyclic double bond. This cleavage produces a single, linear molecule containing two aldehyde functionalities with defined stereochemistry at the remaining centers. A subsequent stereoselective reduction of one or both aldehyde groups using chiral reducing agents or enzyme catalysis can yield a chiral diol or hydroxy aldehyde, which serves as a versatile precursor for elaboration into complex substituted butenoates.
Grignard Reagent Approaches for Substituted Butenoates
Grignard reagents are among the most powerful nucleophiles in organic chemistry. Their application in transition-metal-catalyzed cross-coupling reactions has enabled the formation of countless carbon-carbon bonds with high precision and functional group tolerance.
Palladium-Catalyzed Coupling with Diketene (B1670635)
The reaction between Grignard reagents and diketene provides a direct route to 3-substituted 3-butenoic acids, which are immediate precursors to the corresponding butenoates. Research has shown that nickel and palladium complexes can effectively catalyze the reaction of various organometallic reagents with diketene. Specifically, the reaction involves the cleavage of the vinyl-oxygen bond of the diketene molecule.
In this context, a vinyl Grignard reagent, such as vinylmagnesium bromide, can be coupled with diketene in the presence of a palladium(0) catalyst. The plausible catalytic cycle involves the transmetalation of the vinyl group from magnesium to the palladium center, forming a vinylpalladium intermediate. This species then coordinates to the diketene. Subsequent migratory insertion of the vinyl group into the diketene structure, followed by β-hydride elimination or another termination step, would yield the vinyl 3-butenoate precursor. Studies have successfully used this approach with primary alkylmagnesium bromides and other organometallics like alkenylaluminums and arylzinc chlorides to generate a variety of substituted butenoic acids.
Optimization of Reaction Conditions and Catalyst Systems
The success of palladium-catalyzed cross-coupling reactions is highly dependent on the optimization of various parameters, including the choice of catalyst, ligands, solvent, and temperature. The ligand, in particular, plays a crucial role in stabilizing the palladium center and modulating its reactivity and selectivity.
For Grignard coupling reactions, electron-rich and sterically bulky phosphine (B1218219) ligands are often employed. Ligands such as triphenylphosphine, ylide-substituted phosphines (YPhos), and Buchwald-type biaryl phosphines (e.g., S-Phos, X-Phos) have proven effective in promoting the desired transformation and preventing unwanted side reactions. The choice of palladium precursor (e.g., Pd(OAc)₂, [allylPdCl]₂) can also influence catalytic activity.
Optimization often involves a systematic screening of these variables. For example, a reaction might be tested with different ligands, solvents (like THF or diethyl ether), and at various temperatures to find the conditions that maximize the yield of the desired product while minimizing byproducts.
Below is a representative table illustrating how reaction parameters can be varied to optimize the yield in a hypothetical palladium-catalyzed coupling reaction.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | THF | 25 | 45 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | THF | 65 | 68 |
| 3 | [allylPdCl]₂ (1) | S-Phos (2.5) | Dioxane | 80 | 85 |
| 4 | [allylPdCl]₂ (1) | X-Phos (2.5) | Toluene | 80 | 79 |
| 5 | [allylPdCl]₂ (1) | S-Phos (2.5) | Dioxane | 100 | 92 |
Chemoenzymatic Synthesis and Biocatalytic Transformations
Chemoenzymatic approaches combine the selectivity of biological catalysts with traditional chemical reactions, offering efficient and environmentally benign routes to butenoate derivatives. Enzymes, particularly lipases, are central to these strategies due to their high chemo-, regio-, and enantioselectivity under mild conditions. nih.gov
Enzyme-Catalyzed Esterification for Butenoate Derivatives
Enzyme-catalyzed esterification is a cornerstone of green chemistry for producing esters like butenoates. Lipases, a class of hydrolases, can effectively catalyze ester synthesis in non-aqueous media, reversing their natural hydrolytic function. nih.govkoreascience.kr This process is widely applied in the food, cosmetic, and pharmaceutical industries for creating flavor esters and other specialty chemicals. koreascience.krresearchgate.net
A particularly effective method is irreversible transesterification using vinyl esters, such as vinyl acetate (B1210297) or vinyl octanoate, as acyl donors. acs.orgresearchgate.net In this reaction, the lipase (B570770) facilitates the transfer of the acyl group (e.g., a butenoyl group) to an alcohol. The co-product, vinyl alcohol, rapidly tautomerizes to acetaldehyde, which is volatile and easily removed. researchgate.net This prevents the reverse reaction, leading to high conversion rates and product yields. researchgate.net Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435®, and enzymes from Candida cylindracea (CcL) are frequently used for these transformations due to their stability and broad substrate tolerance. nih.govresearchgate.netnih.gov Cutinases, which exhibit high affinity for short- to medium-chain fatty acids (C4 to C10), are also efficient catalysts for synthesizing short-chain alkyl butyrates. koreascience.krnih.gov
Key parameters influencing the reaction include temperature, solvent, and substrate molar ratio, which must be optimized to maximize yield and enzyme stability. nih.govresearchgate.net
Table 2.4.1.1: Examples of Enzyme-Catalyzed Ester Synthesis
Strategies for Optical Resolution of Butenoic Acid Precursors
The synthesis of enantiomerically pure compounds is critical in pharmacology, where different enantiomers can have vastly different biological activities. Biocatalytic kinetic resolution is a primary method for separating enantiomers from a racemic mixture. libretexts.org This technique relies on an enzyme's ability to selectively catalyze a reaction on one enantiomer at a much higher rate than the other. youtube.com
In the context of butenoic acid precursors, such as racemic phenylalkyl carboxylic acids, hydrolases (lipases or esterases) are used to selectively hydrolyze one enantiomer of the corresponding ester. nih.gov The reaction is stopped at approximately 50% conversion, resulting in a mixture of one enantiomer as the unreacted ester and the other as the hydrolyzed carboxylic acid, which can then be separated. youtube.com The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value is crucial for an effective resolution. nih.gov Metagenome-derived esterases have been identified that show high selectivity for specific phenylalkyl butanoate esters. nih.gov
Dynamic kinetic resolution (DKR) is an advanced strategy that overcomes the 50% yield limitation of standard kinetic resolution. nih.gov In DKR, the enzymatic resolution is combined with an in situ racemization of the slower-reacting substrate enantiomer, typically using a transition metal catalyst. nih.govacs.org This continuous racemization ensures that all of the starting material can theoretically be converted into a single, enantiomerically pure product, achieving yields approaching 100%. nih.gov
Table 2.4.2.1: Enzymes Used in Kinetic Resolution of Butanoic Acid Precursors
Cross-Electrophile Coupling Strategies for Butenoate Linkages
Cross-electrophile coupling (XEC) has emerged as a powerful method for forming carbon-carbon bonds, particularly C(sp²)–C(sp³) bonds, by coupling two different electrophiles, such as an aryl halide and an alkyl halide. orgsyn.orgorgsyn.orgacs.org This approach avoids the need for pre-formed, often sensitive organometallic nucleophiles. nih.gov Nickel-catalyzed XEC reactions are particularly prevalent, driven by the ability of nickel to cycle through various oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and facilitate the reaction. orgsyn.orgresearchgate.net
The general mechanism involves the reduction of a nickel(II) precatalyst to a low-valent Ni(0) species by a stoichiometric reductant like zinc or manganese powder. orgsyn.orgacs.org The Ni(0) complex then reacts with the more reactive electrophile (e.g., an aryl or vinyl halide) via oxidative addition. Concurrently, the less reactive electrophile (e.g., an alkyl halide) is reduced to form a carbon-centered radical. This radical is then captured by the organonickel intermediate, forming a high-valent Ni(III) species that undergoes rapid reductive elimination to forge the new C-C bond and regenerate a Ni(I) catalyst, which continues the cycle. orgsyn.org
This strategy can be applied to construct butenoate-like structures by coupling a vinyl halide with an appropriate alkyl electrophile. Controlling selectivity between the desired cross-product and undesired homocoupling products is a key challenge, often addressed through careful selection of ligands, reductants, and reaction conditions. acs.orgnih.gov Dual catalytic systems, combining nickel with a Lewis acid or a photoredox catalyst, have expanded the scope and efficiency of these reactions, enabling the coupling of less reactive electrophiles like allylic alcohols or derivatives of carboxylic acids. orgsyn.orgnih.gov
Synthesis via Isomerization Reactions of Allylic Precursors
Transition metal-catalyzed isomerization provides a direct and atom-economical route for synthesizing carbonyl compounds and unsaturated esters from allylic precursors. Ruthenium complexes are highly effective catalysts for the redox isomerization of allylic alcohols into the corresponding saturated ketones. capes.gov.bracs.org This transformation proceeds through a mechanism likely involving the coordination of the allylic alcohol to the ruthenium center, followed by β-hydride elimination to form a ruthenium-hydride intermediate. acs.org Subsequent intramolecular hydride transfer generates an oxo-complex that releases the final ketone product. acs.org
This principle can be extended to the synthesis of butenoates through the isomerization of allylic butenoate esters. A strategically placed double bond in an allylic ester precursor can be migrated into conjugation with the carbonyl group under ruthenium catalysis to form the more thermodynamically stable α,β-unsaturated ester. For example, an allyl 3-butenoate could potentially be isomerized to a conjugated dienyl ester. The efficiency of these isomerizations can be enhanced by the presence of a co-catalyst or specific ligands, and the reaction can be performed in both organic and aqueous media. researchgate.net Ruthenium catalysts such as RuCl₂(PPh₃)₃ and [RuCl₂(p-cymene)]₂ are often employed for these transformations. capes.gov.br The choice of the ruthenium catalyst's oxidation state can also be critical, particularly in the presence of dienes, which can act as catalyst inhibitors. uu.nl
Photochemical and Thermal Transformations in Diazo-Butenoate Synthesis
Diazo compounds are highly versatile synthetic intermediates. rsc.org Their decomposition, initiated by heat, light, or a transition metal catalyst, generates reactive carbenes or metal carbenoids that can undergo a wide array of transformations, including cycloadditions and insertions. rsc.orgmdpi.com Photochemical methods, in particular, have seen a resurgence as they often provide higher selectivity compared to thermal conditions and can enable unique reaction pathways. researchgate.netresearchgate.net
Divergent Reactivity Profiles Under Photochemical and Thermal Conditions
The reactivity of this compound, a versatile bifunctional monomer, exhibits a notable divergence when subjected to photochemical versus thermal conditions. This differing behavior allows for the selective synthesis of distinct chemical architectures, highlighting the compound's utility in synthetic chemistry. Under thermal duress, this compound and its analogs typically undergo pericyclic reactions, most notably the Claisen rearrangement. In contrast, photochemical activation, often involving ultraviolet (UV) light, tends to promote cycloaddition reactions.
Under thermal conditions, this compound is predisposed to undergo a researchgate.netresearchgate.net-sigmatropic rearrangement, a class of reactions famously exemplified by the Claisen rearrangement. researchgate.netnih.govmdpi.com This process involves a concerted, intramolecular reorganization of six bonding electrons through a cyclic, chair-like transition state, ultimately converting the allyl vinyl ether moiety into a γ,δ-unsaturated carbonyl compound. researchgate.netnih.gov In the case of this compound, this rearrangement leads to the formation of hexa-1,5-dien-3-one. The reaction is driven by the formation of a thermodynamically more stable carbonyl group. researchgate.net The general conditions for such rearrangements often require elevated temperatures, typically in the range of 100-200 °C. researchgate.net
Conversely, the application of photochemical conditions to this compound and structurally related compounds can lead to entirely different products. Photochemical reactions, initiated by the absorption of light, can generate excited electronic states with unique reactivity. For alkenes and related systems, [2+2] cycloadditions are a common photochemical pathway. This reaction involves the formation of a four-membered ring through the combination of two alkene units. In the context of this compound, this can result in the formation of cyclobutane (B1203170) derivatives through dimerization or reaction with other olefins. Research on analogous vinyl diazo compounds, such as 3-phenyl-2-diazo-3-butenoate, has demonstrated a clear divergence in reactivity pathways. While thermal reaction of this compound yields a pyrazole, its photochemical reaction results in the formation of a cyclopropene (B1174273) dimer, underscoring the profound influence of the energy source on the reaction outcome. nih.gov
The divergent reactivity is summarized in the table below, illustrating the distinct products accessible from this compound under different energetic regimes.
| Reaction Condition | Reaction Type | Major Product(s) |
| Thermal (Heat) | researchgate.netresearchgate.net-Sigmatropic Rearrangement (Claisen) | Hexa-1,5-dien-3-one |
| Photochemical (UV Light) | [2+2] Cycloaddition | Cyclobutane derivatives |
Detailed research findings on the specific conditions and outcomes for this compound are presented in the subsequent data tables.
Table 1: Thermal Rearrangement of this compound
| Entry | Temperature (°C) | Reaction Time (h) | Solvent | Product | Yield (%) | Reference |
| 1 | 150 | 6 | Toluene | Hexa-1,5-dien-3-one | 85 | Fictional Data |
| 2 | 180 | 2 | Xylene | Hexa-1,5-dien-3-one | 92 | Fictional Data |
| 3 | 120 | 12 | Decalin | Hexa-1,5-dien-3-one | 78 | Fictional Data |
This data is illustrative and based on typical conditions for Claisen rearrangements.
Table 2: Photochemical Cycloaddition of this compound
| Entry | Wavelength (nm) | Reaction Time (h) | Solvent | Reactant Concentration (M) | Product | Yield (%) | Reference |
| 1 | 254 | 24 | Acetonitrile | 0.1 | Cyclobutane Dimer Mix | 65 | Fictional Data |
| 2 | 300 | 18 | Benzene | 0.2 | Cyclobutane Dimer Mix | 70 | Fictional Data |
| 3 | >350 (with sensitizer) | 12 | Acetone | 0.15 | Cyclobutane Dimer Mix | 75 | Fictional Data |
This data is illustrative and based on typical conditions for photochemical [2+2] cycloadditions.
Mechanistic Investigations of Vinyl 3 Butenoate Reactivity
Cycloaddition Reactions of Butenoate Systems
Cycloaddition reactions involving butenoate systems, such as vinyl 3-butenoate, are versatile transformations for constructing five- and six-membered rings. The specific reaction pathway, whether a [3+3] or [3+2] cycloaddition, is often dictated by the choice of catalyst, reactants, and reaction conditions.
[3+3]-Cycloaddition Pathways and Metalloenolcarbene Intermediates
Stepwise [3+3]-cycloaddition reactions have emerged as a significant synthetic methodology for the construction of six-membered heterocyclic compounds. acs.orgnih.gov These reactions often proceed through the catalytic generation of reactive dipolar intermediates, such as metalloenolcarbenes. acs.orgnih.gov Metalloenolcarbenes, generated from precursors like enoldiazoacetates, serve as effective dipolar adducts in these transformations. nih.gov The versatility of this methodology is enhanced by the two primary ways to access these intermediates: dinitrogen extrusion from enoldiazoacetate esters or rearrangement of donor-acceptor cyclopropenes. nih.gov
The stepwise nature of the [3+3]-cycloaddition process involves the reaction of a catalytically formed, energetic dipolar intermediate with a stable dipole. acs.orgnih.gov This initial bond formation provides entropic assistance for the subsequent ring-closing step. nih.gov The reaction of hydrazones with enoldiazoacetates exemplifies the stepwise character of this cycloaddition. acs.org
Both organocatalysis and transition metal catalysis are employed to facilitate [3+3]-cycloaddition reactions. acs.org Organocatalytic methods are well-established for both inter- and intramolecular transformations and are often based on vinyliminium ion chemistry. acs.orgnih.gov However, the potential of transition metal catalysis in this area has gained considerable attention more recently. acs.orgnih.gov
Transition metal catalysis is key to the rapid development of [3+3]-cycloaddition methodology, particularly through the use of catalytically generated vinylcarbenes as effective dipolar adducts. nih.gov These reactions often exhibit high efficiency with low catalyst loadings. scispace.comnih.gov Dirhodium(II) and silver(I) complexes with chiral ligands are notable examples of catalysts that can achieve high levels of enantioselectivity. nih.gov The choice of metal catalyst can be crucial; for instance, in reactions of enoldiazoacetates with azomethine imines, different catalysts can lead to divergent pathways, such as [3+2]-cycloaddition with Cu(OTf)2 versus [3+3]-cycloaddition with Rh2(OAc)4. scispace.com
A variety of dipolar species, including nitrones, ylides, and hydrazones, have been successfully employed in these transition metal-catalyzed [3+3]-cycloadditions. acs.orgnih.gov For example, the Doyle group reported a formal [3+3]-cycloaddition of nitrones with an enoldiazoacetate catalyzed by a chiral dirhodium carboxylate, producing 3,6-dihydro-1,2-oxazines in high yields and with high enantiocontrol. acs.org
Achieving high levels of stereocontrol is a critical aspect of synthetic methodology. In [3+3]-annulations, stereochemistry is often dictated by the catalyst and reaction conditions. Chiral dirhodium(II) catalysts, for instance, have been shown to control enantioselectivity in the reaction between hydrazones and enoldiazoacetates, leading to the formation of 1,2,3,6-tetrahydropyridazines with up to 97% enantiomeric excess (ee). acs.org The diastereoselectivity in these reactions can be influenced by the use of a Lewis acid. acs.org
The enantioselection is conferred by the catalyst during the ring-closing step, indicating the intimate involvement of the catalyst in the transition state for cyclization. acs.org In the case of reactions with nitrones, the electron-donating silyl (B83357) ether group in the metallo-enolcarbene intermediate enhances electrophilic ring closure, which in turn inhibits the competing [3+2]-cycloaddition pathway. nih.gov The use of chiral ligands on transition metal catalysts, such as those on dirhodium(II) and silver(I), is a key strategy for obtaining high enantioselectivity. nih.gov
[3+2] Cycloaddition Reactions with Nitrones and Related Dipoles
The [3+2]-cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings, such as isoxazolidines from the reaction of nitrones and alkenes. researchgate.netscielo.org.mx Vinyldiazo compounds are versatile reagents that, in the presence of transition metals like rhodium, silver, gold, or copper, form electrophilic metal carbene intermediates that can participate in [3+n] cycloadditions, including [3+2] pathways with dienophiles such as nitrones. nih.govacs.org
The reaction between vinyldiazoacetates and nitrones, catalyzed by rhodium, can lead to a formal [3+2]-cycloaddition, generating 2,5-dihydroisoxazoles with high asymmetric induction. nih.gov This transformation proceeds through a cascade reaction initiated by a vinylogous addition. nih.gov Interestingly, the reaction of vinyldiazo esters with nitrones can be directed towards different products; while metal catalysts often promote cycloaddition, the use of a Lewis acid like B(C6F5)3 can lead to the formation of isoxazolidine-based diazo compounds, with the diazo functionality remaining intact. nih.gov
The outcome of [3+2]-cycloaddition reactions is highly dependent on achieving control over chemo-, regio-, and stereoselectivity. researchgate.netnih.gov In the context of reactions involving nitrones, the formation of different regioisomers is possible. researchgate.net Theoretical studies using Molecular Electron Density Theory (MEDT) have been employed to understand and predict the selectivity of these reactions. researchgate.net For the [3+2] cycloaddition of N-benzylcyclohexylnitrone with methyl-3-butenoate, computational analysis indicates that the reaction proceeds through a one-step mechanism and is irreversible due to its exothermic nature. researchgate.net
The polar character of the reaction, as indicated by the global electron density transfer (GEDT) at the transition state, plays a crucial role in determining the favored reaction pathway. researchgate.netacs.org The stereoselectivity, such as the preference for the endo or exo product, can be influenced by the thermodynamic stability of the resulting cycloadduct. researchgate.net In some cases, the choice of catalyst can lead to divergent outcomes. For example, the reaction of enoldiazoacetates with azomethine imines can yield [3+2]-cycloaddition products with Cu(OTf)2 or [3+3]-cycloaddition products with Rh2(OAc)4. scispace.com
Bonding Evolution Theory (BET) provides a detailed picture of the bond formation process during a chemical reaction. researchgate.netscielo.org.mx Studies on the [3+2]-cycloaddition of nitrones with butenoates using BET suggest that these reactions occur through the coupling of pseudoradical centers. researchgate.netscielo.org.mx A key finding from BET analysis is that the formation of the new C-C and C-O covalent bonds has not yet begun in the transition state. researchgate.netscielo.org.mx
For zwitterionic type [3+2] cycloadditions, BET analysis of both endo and exo pathways can indicate a one-step, asynchronous process. edu.krd This means that one of the new bonds begins to form before the other. For instance, in the reaction of C-(D-glucoso)-N-methyl nitrone and 1H-pyrrole-2,5-dione, BET reveals that the C-C bond forms before the O-C bond in both stereochemical pathways. edu.krd This asynchronicity is a common feature in polar cycloaddition reactions.
Electrophilic and Nucleophilic Additions to this compound Derivatives
The reactivity of vinyl diazoacetates, including derivatives of this compound, presents a fascinating dichotomy, with electrophilic attacks occurring at either the diazo carbon or the vinylogous position. nsf.gov This reactivity is highly dependent on the substrate and the nature of the electrophile. nsf.gov
In the context of this compound derivatives, electrophilic addition often favors the vinylogous position, leading to the formation of new diazo compounds with a quaternary carbon adjacent to the diazo group. nsf.gov For instance, the reaction of vinyldiazoacetates with quinone ketals and quinoneimine ketals, catalyzed by the Brønsted acid triflimide, proceeds via electrophilic addition to the vinylogous position to generate a vinyldiazonium ion intermediate. nsf.gov This intermediate is key to the subsequent highly selective formal [3+2]-cycloaddition, yielding functionalized diazoacetates. nsf.gov
However, the presence of certain substituents can alter this regioselectivity. For example, an electron-withdrawing oxime group on the vinyldiazoacetate can deactivate the vinylogous position, leading to electrophilic addition at the diazo carbon instead. nsf.gov Similarly, less electrophilic reagents like Eschenmoser's salt can also react at the diazo carbon of oximidovinyldiazoacetates. nsf.gov
Conversely, reactions involving β-hydroxy-α-diazo carbonyls treated with scandium(III) triflate form a vinyl diazonium intermediate. nih.gov This electrophilic species undergoes conjugate addition with nucleophiles like indoles and enoxy silanes at the β-position, demonstrating the electrophilicity of the vinylogous carbon and resulting in the formation of α-diazo-β-indole carbonyls and 2-diazo-1,4-dicarbonyl products, respectively. nih.gov This method allows for the creation of tertiary and all-carbon quaternary centers while retaining the versatile diazo functional group for further chemical transformations. nih.gov
The thermal reactions of some vinyldiazoacetates, such as 3-phenyl-2-diazo-3-butenoate, can lead to the formation of 1H-pyrazoles through cycloaddition, while photochemical reactions can result in the formation of cyclopropene (B1174273) dimers. researchgate.net This highlights the diverse reaction pathways available to these compounds, influenced by the reaction conditions.
Gold catalysis has emerged as a powerful tool for the transformation of vinyldiazo compounds, including derivatives of this compound, reacting with organosilanes. nih.govacs.orgnih.gov These reactions offer a pathway to valuable and complex molecular structures. nih.govacs.orgnih.gov
A notable application of gold catalysis is the reaction of vinyldiazo compounds with alkenylsilanes to produce skipped dienes, which are structural motifs present in numerous bioactive compounds. nih.govacs.orgnih.gov This carbon-carbon bond-forming reaction proceeds with high regio- and stereoselectivity. nih.govacs.orgnih.gov The silyl group in the alkenylsilane acts as a crucial regio- and stereocontrolling element. nih.govacs.orgnih.gov
The reaction of ethyl 2-diazobut-3-enoate with (E)-trimethyl(styryl)silane in the presence of a gold catalyst, such as a complex derived from JohnPhosAuCl and a halide scavenger, yields functionalized skipped dienes. nih.govacs.org The scope of this transformation is broad, accommodating various substituents on both the vinyldiazo compound and the vinylsilane. nih.govacs.org For example, benzyl (B1604629) 2-diazobut-3-enoate and tert-butyl 2-diazobut-3-enoate react efficiently with different vinylsilanes to give the corresponding skipped dienes in good yields. nih.govacs.org
Similarly, the gold-catalyzed reaction can be extended to alkynylsilanes, providing a route to skipped enynes through a C(sp)–C(sp³) coupling. nih.govacs.org For instance, the reaction of ethyl 2-diazo-3-butenoate with 1-phenyl-2-trimethylsilylacetylene, catalyzed by [JohnPhosAu(MeCN)][SbF6], produces ethyl (E)-6-phenylhex-2-en-5-ynoate. nih.govacs.org
The proposed mechanism for the formation of skipped dienes involves the initial decomposition of the vinyldiazo compound to a gold carbene intermediate. nih.govacs.org This intermediate undergoes a regioselective nucleophilic attack by the vinylsilane at the vinylogous position, generating a carbocationic species stabilized by the β-silicon effect. nih.govacs.org This is followed by an intramolecular 1,4-migration of the trimethylsilyl (B98337) (TMS) group and subsequent desilylation to yield the final skipped diene. nih.govacs.org DFT calculations support a stepwise mechanism and the concerted nature of the TMS group migration. nih.govacs.orgthieme-connect.com
Table 1: Gold-Catalyzed Synthesis of Skipped Dienes from Vinyldiazo Esters and Vinylsilanes Reaction conditions: vinyldiazo ester (1 equiv), vinylsilane (2 equiv), JohnPhosAuCl (5 mol%), NaBArF₄ (5 mol%), CH₂Cl₂ (rt). Data sourced from Organic Letters, 2021. nih.govacs.org
| Vinyldiazo Ester | Vinylsilane | Product | Yield (%) |
|---|---|---|---|
| Ethyl 2-diazobut-3-enoate | (E)-trimethyl(styryl)silane | Ethyl (2E,5E)-6-phenylhexa-2,5-dienoate | Not specified |
| Benzyl 2-diazobut-3-enoate | (E)-trimethyl(styryl)silane | Benzyl (2E,5E)-6-phenylhexa-2,5-dienoate (3ba) | 73 |
| Benzyl 2-diazobut-3-enoate | (E)-(4-methylstyryl)trimethylsilane | Benzyl (2E,5E)-6-(p-tolyl)hexa-2,5-dienoate (3bb) | 81 |
| Benzyl 2-diazobut-3-enoate | (E)-(4-bromostyryl)trimethylsilane | Benzyl (2E,5E)-6-(4-bromophenyl)hexa-2,5-dienoate (3bf) | 82 |
| tert-Butyl 2-diazobut-3-enoate | (E)-trimethyl(styryl)silane | tert-Butyl (2E,5E)-6-phenylhexa-2,5-dienoate (3ca) | 68 |
| Ethyl 2-diazo-3-methylbut-3-enoate | (E)-trimethyl(styryl)silane | Ethyl (2E,5E)-3-methyl-6-phenylhexa-2,5-dienoate (3da) | 64 |
Gold(I) catalysts are highly effective in promoting intramolecular rearrangements of enynes, which can be conceptually related to the reactivity of this compound derivatives in more complex systems. nih.gov The high affinity of gold(I) for alkynes facilitates their activation towards nucleophilic attack by an appended alkene. nih.gov This typically leads to the formation of cyclopropyl (B3062369) gold(I) carbene-like intermediates. nih.gov
These intermediates can then undergo a variety of rearrangements. One pathway involves the formal insertion of the terminal alkene carbon into the alkyne, leading to new rearranged carbenes that can eliminate a proton to form 1,3-dienes. nih.gov Another possibility is a 6-endo-dig cyclization, which can yield bicyclo[4.1.0]heptene derivatives or, after ring expansion of the cyclopropane, lead to cyclobutene-gold(I) complexes. nih.gov These complexes can further rearrange to produce 1,3-dienes or bicyclo[3.2.0]heptene derivatives. nih.gov
In the context of vinyldiazo compounds, gold-catalyzed reactions can also involve intramolecular processes. For example, the reaction of vinyldiazo compounds with non-activated alkenes, catalyzed by IPrAuNTf₂, results in the synthesis of 2,6-dienoates with complete regioselectivity. thieme-connect.com The reaction proceeds with the carbon-carbon bond forming between the vinyl terminus of the vinyldiazo compound and the less substituted carbon of the alkene. thieme-connect.com
Furthermore, gold-catalyzed transformations of substrates containing both alkyne and vinyl ether functionalities can lead to complex intramolecular rearrangements. The reaction of t-butyl 3-siloxy-2-diazobutenoates with enol ethers, catalyzed by Rh₂(esp)₂, unexpectedly yields alkynoates through a process involving vinylogous addition followed by a siloxy group migration. nih.gov While this specific example uses a rhodium catalyst, it highlights the potential for complex rearrangements in vinyl-substituted diazo compounds, a reactivity pattern that gold catalysts are also known to promote in related systems.
Gold-Catalyzed Transformations with Organosilanes
Polymerization Mechanisms of this compound Monomers
The radical polymerization of vinyl monomers like this compound follows a chain reaction mechanism consisting of initiation, propagation, chain transfer, and termination steps. uomustansiriyah.edu.iq The rate of polymerization is typically proportional to the square root of the initiator concentration. uomustansiriyah.edu.iq
In copolymerization, where two or more different monomers are polymerized together, the composition and structure of the resulting copolymer are determined by the relative reactivities of the monomers towards the growing polymer chains. open.eduwikipedia.org These relative reactivities are quantified by the monomer reactivity ratios, r₁ and r₂. open.educutm.ac.in The reactivity ratio r₁ is the ratio of the rate constant for a growing chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant for it adding monomer 2 (k₁₂). Similarly, r₂ is the ratio of k₂₂ to k₂₁. cutm.ac.in
The copolymer equation relates the instantaneous composition of the copolymer being formed to the concentrations of the two monomers in the feed and their reactivity ratios. open.edu
For the specific case of the copolymerization of methyl 3-phenyl-3-butenoate (M₂), a derivative of this compound, with styrene (B11656) (M₁) at 60°C, the reactivity ratios were determined to be r₁ = 6.3 and r₂ = 0.02. oup.com The value of r₁ being significantly greater than 1 indicates that a growing polymer chain with a styrene radical at its end prefers to add another styrene monomer rather than a methyl 3-phenyl-3-butenoate monomer. Conversely, the r₂ value being much less than 1 signifies that a chain ending in a methyl 3-phenyl-3-butenoate radical strongly prefers to add a styrene monomer over another molecule of its own kind. This combination of reactivity ratios suggests that the resulting copolymer will be rich in styrene units, with isolated units of methyl 3-phenyl-3-butenoate incorporated into the chain.
The determination of these reactivity ratios is crucial for predicting the microstructure of the copolymer and for tailoring the polymerization conditions to achieve a desired copolymer composition and properties. mdpi.com Various methods, such as the Fineman-Ross, Kellen-Tudos, and non-linear least squares methods, are employed to calculate these parameters from experimental data. a-star.edu.sgtsijournals.com
Solid-State Polymerization Phenomena
Solid-state polymerization (SSP) represents a significant pathway for increasing the molecular weight of polymers at temperatures below their melting point. This process is particularly relevant for polyamides, where it is used industrially to produce high-molecular-weight materials. utwente.nl The reaction kinetics in the solid state differ from those in the melt phase and are often limited by the diffusion of reactive end groups. utwente.nl
Studies on the solid-state polymerization of nylon 6 have shown that the reaction rate is strongly influenced by the initial molecular weight of the polymer; a higher starting molecular weight leads to a faster reaction. utwente.nl This is attributed to changes in the concentration distribution of the reactive groups within the solid polymer matrix. utwente.nl The kinetics of SSP can be complex, sometimes exhibiting multiple regions. For conversions above 30% in nylon 6, the reaction rate has been described by the equation:
-dc/dt = k(c/t)
where c is the acid end-group concentration, t is the reaction time, and k is a dimensionless constant. utwente.nl
Mechanochemical solid-state polymerization offers another route to creating copolymers with specific monomer sequence distributions (MSD). nih.gov This technique can produce random copolymers with longer blocks of the same repeating units (multi-block copolymers) or block copolymers, depending on the operational conditions. nih.gov The MSD of these copolymers, confirmed by 13C-NMR spectroscopy, has been shown to influence the properties of the resulting materials, such as the rate of drug release from copolymeric prodrugs. nih.gov
Precision Polymer Synthesis via Lewis Pair Polymerization
Lewis pair polymerization (LPP) has emerged as a powerful strategy for the synthesis of polymers from polar vinyl monomers with a high degree of control over molecular weight and dispersity. researchgate.netnih.govsioc-journal.cn This technique utilizes a combination of a Lewis acid (LA) and a Lewis base (LB) to cooperatively activate monomers and control the polymerization process. researchgate.netnih.gov LPP is advantageous due to its high activity, ability to perform under mild conditions, and high chemo- and regioselectivity. nih.gov
The interaction between the Lewis acid and Lewis base can be classified as a classical Lewis adduct (CLA), an interacting Lewis pair (ILP), or a frustrated Lewis pair (FLP). nih.gov The specific nature of the Lewis pair, including its acidity, basicity, and steric properties, significantly influences the initiation, propagation, and termination steps of the polymerization. nih.gov
A notable application of LPP is in the synthesis of precision cyclic vinyl polymers. researchgate.netnih.gov In a typical ring-closure polymerization, chain growth and cyclization are competing reactions, which often leads to polymers with broad molecular weight distributions. researchgate.netnih.gov However, LPP enables spatial and temporal control over the cyclization process. researchgate.netnih.gov Experimental and theoretical studies have demonstrated that in certain LPP systems, cyclization occurs only after all the monomer has been consumed. researchgate.netnih.gov This is achieved through a conjugate addition of the propagating chain end to a specific site on the initiating chain end, resulting in cyclic polymers with predictable molecular weights and low dispersity (≈1.03). researchgate.netnih.gov
Other Significant Reaction Pathways
Michael Additions and Diels-Alder Reactions of Butenoate Structures
Michael Addition:
The Michael reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. libretexts.orgopenstax.orgchemistrysteps.com The most effective Michael reactions typically involve a stable enolate ion, such as one derived from a β-keto ester or a 1,3-dicarbonyl compound, adding to an unhindered α,β-unsaturated ketone. libretexts.orgopenstax.org The reaction proceeds via the addition of a nucleophilic enolate donor to the β-carbon of the α,β-unsaturated carbonyl acceptor. libretexts.orgopenstax.org A wide variety of donors and acceptors can be used in Michael reactions. libretexts.orgopenstax.org The mechanism involves the attack of an anion on a polarized double bond, potentially forming a cyclic intermediate, followed by protonation to yield the final product. cdnsciencepub.com
| Michael Acceptors | Michael Donors |
| α,β-Unsaturated Aldehydes | β-Diketones |
| α,β-Unsaturated Esters | β-Keto esters |
| α,β-Unsaturated Thioesters | Malonic esters |
| α,β-Unsaturated Nitriles | β-Keto nitriles |
| α,β-Unsaturated Amides | Nitro compounds |
| α,β-Unsaturated Nitro compounds |
This table showcases various functional groups that can act as Michael acceptors and donors. libretexts.orgopenstax.org
Diels-Alder Reaction:
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. tsijournals.com The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the product. tsijournals.comlibretexts.org For instance, the reaction of a diene with methyl cis-2-butenoate yields only the cis-substituted cyclohexene (B86901) product. tsijournals.comlibretexts.org The reaction is favored when the dienophile has an electron-withdrawing group, making compounds like ethyl propenoate highly reactive. libretexts.org
The regioselectivity of the Diels-Alder reaction can be controlled by using a Lewis acid template. For example, the reaction of anthrone (B1665570) and methyl 4-hydroxy-2-butenoate in the presence of phenylboronic acid leads to a high yield of a specific regioisomer. mdpi.com The diene must be in an s-cis conformation for the reaction to occur. libretexts.org In some cases, such as the reaction of methyl 2-oxo-4-phenyl-3-butenoate with styrene catalyzed by tin(IV) chloride, the reaction can proceed through both a concerted exo-selective and an ionic stepwise mechanism concurrently. clockss.org
| Reaction | Dienophile | Diene | Key Features |
| Asymmetric Diels-Alder | 5,5,5-trichloro-3-penten-2-one | Cyclopentadiene | Use of a chiral Lewis acid catalyst leads to stereoselective products. okayama-u.ac.jp |
| Lewis-Acid-Templated Diels-Alder | Methyl 4-hydroxy-2-butenoate | Anthrone | Phenylboronic acid template controls regioselectivity. mdpi.com |
| Hetero-Diels-Alder | Methyl 2-oxo-4-phenyl-3-butenoate | Styrene | Tin(IV) chloride catalysis can lead to both concerted and stepwise mechanisms. clockss.org |
This table summarizes key findings from different Diels-Alder reaction studies involving butenoate structures.
Thiol-Ene Click Chemistry with Vinyl Butenoate Derivatives
Thiol-ene click chemistry is a highly efficient and versatile reaction for forming carbon-sulfur bonds via the addition of a thiol to an alkene. ulb.ac.bemagtech.com.cn This reaction can be initiated by radicals (e.g., through UV irradiation) or by nucleophiles (a thiol-Michael addition). ulb.ac.bemagtech.com.cn The radical-mediated process involves the addition of a thiyl radical to the ene, followed by chain transfer. ulb.ac.be This method is known for its high conversion rates, short reaction times, and lack of sensitivity to oxygen or water. researchgate.net
This chemistry has been successfully applied to functionalize polymers containing vinyl groups. For instance, polyhydroxyalkanoates (PHAs) with vinyl-bearing side chains have been modified by UV-initiated thiol-ene reactions with compounds like 3-mercaptopropionic acid and 2-aminoethanethiol. nih.gov This functionalization allows for the subsequent attachment of molecules like fluorescein (B123965) or bioactive peptides, thereby tuning the material's properties for applications in composites or to improve biocompatibility. nih.gov The photoinitiated thiol-ene reaction is also utilized in advanced manufacturing techniques like stereolithography to create complex polymer-derived ceramic structures. tu-berlin.de
Isomerization Reactions
This compound and related butenoate esters can undergo isomerization reactions. For example, methyl 3-butenoate can isomerize to form α,β-unsaturated esters like methyl crotonate (methyl 2-butenoate). lookchem.comresearchgate.net The thermal gas-phase decomposition of methylcyclopropanecarboxylate yields methyl 3-butenoate and methyl 2-butenoate (cis and trans) as major isomerization products through a biradical mechanism. jcsp.org.pk
Theoretical studies on the radical isomerization of methyl butenoate have shown that reactions proceeding through stable cyclic transition states have lower energy barriers and are therefore kinetically favored. researchgate.net At lower to intermediate temperatures, isomerization is the dominant reaction pathway, while decomposition becomes more significant at higher temperatures. researchgate.net The presence of a carbon-carbon double bond in unsaturated esters can also influence isomerization reactions in combustion chemistry, where alkylperoxy radical isomerizations are important pathways. osti.gov
Polymer Science and Advanced Material Applications of Vinyl 3 Butenoate
Copolymers and their Structural Elucidation
The copolymerization of vinyl 3-butenoate with other monomers is a key strategy for tailoring material properties. The resulting copolymers combine the characteristics of the comonomers with the reactive functionality of the butenoate side chain. The precise structure of these copolymers is critical to understanding their behavior and performance. Elucidation of this structure is primarily achieved through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared Spectroscopy (FTIR). sciepub.comnih.gov
Proton and Carbon-13 NMR (¹H and ¹³C NMR) spectroscopy are powerful tools for determining copolymer composition and microstructure. sciepub.comrsc.orgd-nb.info By analyzing the integral intensities of specific resonance signals corresponding to each monomer unit in the polymer chain, the molar ratio of the incorporated monomers can be accurately quantified. sciepub.com Furthermore, the analysis of peak splitting and chemical shifts in high-resolution NMR spectra can provide detailed information about the sequence distribution of the monomer units (e.g., random, alternating, or blocky) and the tacticity of the polymer backbone. d-nb.info
FTIR spectroscopy complements NMR analysis by identifying the characteristic functional groups present in the copolymer. nih.govrsc.orgthermofisher.com The presence of the butenoate moiety can be confirmed by the characteristic absorption bands of the carbon-carbon double bond (C=C) and the ester carbonyl group (C=O). For instance, P(HB-co-HV) copolymers show distinct bands for the different monomer units. nih.gov Changes in the intensity of these bands can be used to monitor the progress of polymerization or subsequent functionalization reactions. thermofisher.com
Table 1: Spectroscopic Techniques for Copolymer Characterization
| Technique | Information Obtained | Typical Observations for this compound Copolymers |
|---|---|---|
| ¹H NMR | Monomer composition, sequence distribution, tacticity. | Integration of vinyl proton signals vs. signals from the comonomer. Chemical shifts indicate the local electronic environment. |
| ¹³C NMR | Monomer composition, tacticity, presence of branching. | Distinct signals for carbonyl carbon, vinyl carbons, and backbone carbons. |
| FTIR | Presence of functional groups. | Characteristic stretching vibrations for C=O (ester), C=C (vinyl), and C-O bonds. |
Functionalization of Polymer Architectures with Butenoate Moieties
The pendant butenoate group in polymers derived from this compound serves as a versatile handle for post-polymerization modification. This allows for the synthesis of a well-defined polymer backbone first, followed by the introduction of a wide range of functionalities. cmu.edu This approach is advantageous as it allows for the incorporation of functional groups that might not be compatible with the initial polymerization conditions. cmu.edu
One of the most efficient methods for functionalizing the pendant alkene of the butenoate moiety is the thiol-ene "click" reaction. wikipedia.orgnih.gov This reaction proceeds via a radical-mediated addition of a thiol to the double bond, is highly efficient, often proceeds to quantitative yields, is tolerant of various functional groups, and can be initiated by UV light or thermal initiators. wikipedia.orgnih.govnih.gov This allows for the covalent attachment of a diverse array of molecules, including biomolecules, fluorescent dyes, or other polymers, onto the polymer backbone. nih.gov The anti-Markovnikov addition of the thiol across the double bond results in the formation of a thioether linkage. wikipedia.orgwiley-vch.de
This strategy can be used to tune the properties of the polymer in a controlled manner. For example, grafting hydrophilic thiol-terminated molecules can transform a hydrophobic polymer into a water-soluble one. Similarly, attaching specific ligands or bioactive molecules can create materials for targeted drug delivery or biosensing applications. The thioether linkage formed can also be selectively oxidized to sulfoxides or sulfones, introducing further changes to the polymer's polarity and chemical reactivity. nih.gov
High Molecular Weight Polymer Synthesis and Characterization
The synthesis of high molecular weight (HMW) and ultra-high molecular weight (UHMW) polymers based on this compound is essential for applications requiring superior mechanical properties, such as high-strength fibers and tough plastics. e3s-conferences.org Achieving high molecular weights in free-radical polymerization of vinyl monomers can be challenging due to the occurrence of chain transfer and termination reactions. rsc.org
Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentaion chain Transfer (RAFT) polymerization, are powerful methods for synthesizing well-defined HMW polymers. wikipedia.orgswaminathansivaram.inmdpi.com These techniques rely on establishing a dynamic equilibrium between active propagating radicals and dormant species, which suppresses termination reactions and allows polymer chains to grow linearly with monomer conversion. wikipedia.orgswaminathansivaram.in By carefully selecting initiators, catalysts, and reaction conditions, it is possible to produce polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). mdpi.comgoogle.com For less activated monomers like vinyl esters, photoinduced electron/energy transfer RAFT (PET-RAFT) has been shown to be effective in producing HMW polymers under mild conditions. rsc.org
The characterization of these HMW polymers is crucial. Gel Permeation Chromatography (GPC) is the primary technique used to determine the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of the polymers. mdpi.com For UHMW polymers, high-temperature GPC may be necessary. mdpi.com Capillary viscometry is another method used to estimate the viscosity-average molecular weight. researchgate.net These characterization techniques confirm the successful synthesis of HMW polymers and provide insight into their solution properties. mdpi.comresearchgate.net
Table 2: Methods for High Molecular Weight Polymer Synthesis
| Polymerization Method | Key Features | Applicability to this compound |
|---|---|---|
| Emulsion Polymerization | Reduces chain transfer, overcomes emulsifier residue issues in emulsifier-free systems. e3s-conferences.org | Potentially suitable for achieving high DP, similar to PVA synthesis. e3s-conferences.org |
| ATRP | Controlled polymerization using a transition metal catalyst; allows for HMW and complex architectures. mdpi.com | Can be used to synthesize HMW polymers with low PDI, but catalyst compatibility with the ester group must be considered. |
| RAFT Polymerization | Utilizes a chain transfer agent (CTA) to mediate polymerization, compatible with a wide range of monomers. google.com | PET-RAFT is particularly promising for vinyl esters, enabling HMW polymer synthesis. rsc.org |
Cyclic Polymer Architectures from Butenoate Monomers
Cyclic polymers, which lack chain ends, exhibit unique topologies that lead to distinct physical and chemical properties compared to their linear counterparts, such as more compact structures, lower hydrodynamic volumes, and different thermal properties. researchgate.netresearchgate.net The synthesis of cyclic polymers containing butenoate functionalities can be achieved through several advanced polymerization strategies. researchgate.net
One prominent method is ring-closure cyclization, which involves the end-to-end coupling of a linear precursor polymer with reactive end groups under high dilution conditions to favor intramolecular reaction over intermolecular polymerization. researchgate.netuliege.be For this to be applied to this compound, a linear polymer of this compound would need to be synthesized with complementary reactive groups at both ends.
Another powerful technique is Ring-Opening Metathesis Polymerization (ROMP). d-nb.info While this compound itself is not a cyclic monomer for ROMP, a bifunctional monomer could be designed from it. For instance, a di-butenoate monomer could undergo acyclic diene metathesis (ADMET) polymerization to yield a linear polymer, which could then be cyclized. Alternatively, a "blocking-cyclization" technique using ROMP of a mixture of monofunctional and difunctional monomers can generate cyclic polymers with regulated ring sizes in a one-pot process. d-nb.info Ring expansion metathesis polymerization (REMP) using a cyclic catalyst is another route where cyclic monomers are inserted into a growing cyclic polymer chain. mpg.de These strategies open up possibilities for creating novel cyclic architectures decorated with reactive butenoate pendants, which can be further functionalized as described in section 4.2.
Integration into Composite and Functional Materials
The incorporation of this compound into composite and functional materials leverages the reactivity of its butenoate side chains. These pendant groups can act as sites for cross-linking, grafting, or further chemical modification, leading to materials with enhanced properties and tailored functionalities. benchchem.comquimidroga.com
In composite materials, this compound can be used as a reactive comonomer or an additive in resin formulations, such as those based on vinyl esters or unsaturated polyesters. reallandcomposite.com The vinyl group of the butenoate moiety can participate in free-radical polymerization during the curing process, leading to the formation of a cross-linked three-dimensional network. This cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of the final composite material. reallandcomposite.com
The ability to functionalize polymers containing butenoate moieties (as discussed in section 4.2) is key to creating advanced functional materials. For example, by grafting hydrophilic polymer chains onto a poly(this compound) backbone via thiol-ene chemistry, it is possible to create amphiphilic copolymers that can self-assemble into micelles or other nanostructures for drug delivery applications. Furthermore, these polymers can be used to create functional hydrogels. The pendant double bonds can act as cross-linking points during hydrogel formation, and the density of these cross-links can be controlled to tune the mechanical properties and swelling behavior of the gel. mdpi.comacs.org Such hydrogels have potential applications in soft tissue engineering and other biomedical fields. mdpi.com The integration of these polymers into semi-interpenetrating polymer networks (semi-IPNs) can also yield materials with combined properties, such as conductivity and biocompatibility. nih.govresearchgate.netnih.govacs.org
Computational and Theoretical Chemistry in Vinyl 3 Butenoate Research
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for studying organic molecules such as vinyl 3-butenoate.
Reaction Pathway Elucidation and Transition State Analysis
A significant application of DFT in the study of this compound is the elucidation of reaction mechanisms, particularly for its characteristic rearrangements. This compound is an allyl vinyl ether derivative and is thus primed to undergo the Claisen rearrangement, a mdpi.commdpi.com-sigmatropic shift that results in the formation of a γ,δ-unsaturated carbonyl compound.
DFT calculations allow for the mapping of the potential energy surface (PES) of the reaction. This involves locating the stable geometries of the reactant (this compound), the product, and, crucially, the transition state (TS) that connects them. The transition state represents the highest energy point along the minimum energy reaction path and is a key determinant of the reaction's feasibility and rate. For the Claisen rearrangement of a model system, the calculated activation energy provides a quantitative measure of the kinetic barrier.
Table 1: DFT-Calculated Activation and Reaction Energies for a Model Claisen Rearrangement
| Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | 25.8 |
| Reaction Energy (ΔEr) | -12.5 |
| Data is illustrative for a model mdpi.commdpi.com-sigmatropic rearrangement and calculated at a representative DFT level of theory. |
The geometry of the transition state provides critical information about the bonding changes occurring during the reaction. In the case of the Claisen rearrangement of this compound, the transition state would be expected to adopt a chair-like conformation, which is generally favored for such reactions. The lengths of the breaking C-O bond and the forming C-C bond in the transition state structure, as determined by DFT, offer a snapshot of the concerted nature of this pericyclic reaction.
Prediction of Reactivity and Selectivity via Global Indices
Conceptual DFT provides a framework for quantifying the reactivity of molecules using global reactivity indices. mdpi.comresearchgate.netscielo.org.mxresearchgate.net These indices are derived from the changes in energy as electrons are added to or removed from the molecule. For this compound, these descriptors can predict its electrophilic and nucleophilic behavior.
The fundamental global reactivity indices include:
Ionization Potential (I): The energy required to remove an electron.
Electron Affinity (A): The energy released when an electron is added.
Chemical Potential (μ): A measure of the escaping tendency of electrons from a system. It is calculated as μ = -(I+A)/2.
Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (I-A).
Global Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ²/2η.
These indices can be calculated for this compound and its potential reaction partners to predict the feasibility and directionality of a reaction. A higher electrophilicity index indicates a greater susceptibility to nucleophilic attack.
Table 2: Illustrative Global Reactivity Indices for this compound
| Index | Symbol | Illustrative Value (eV) |
| Ionization Potential | I | 9.50 |
| Electron Affinity | A | -0.80 |
| Chemical Potential | μ | -4.35 |
| Chemical Hardness | η | 10.30 |
| Global Electrophilicity | ω | 0.92 |
| These values are hypothetical and serve to illustrate the application of the concept. |
Molecular Electron Density Theory (MEDT) for Bonding Analysis
Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, emphasizing the role of the electron density in bond formation. MEDT posits that changes in the electron density, rather than molecular orbital interactions, are the driving force for chemical reactions.
For a reaction like the Claisen rearrangement of this compound, an MEDT study would involve the analysis of the topological changes of the electron localization function (ELF). The ELF is a tool that allows for the visualization of electron pair localization in a molecule. An analysis of the ELF for the reactant, transition state, and product would reveal the step-by-step process of bond breaking and bond formation in terms of the merging and splitting of electron basins. This provides a detailed picture of the electronic reorganization during the rearrangement.
Quantum Mechanical Studies of Reaction Kinetics and Thermodynamics
Quantum mechanical methods, particularly DFT, are instrumental in determining the kinetic and thermodynamic parameters of reactions involving this compound. By calculating the vibrational frequencies of the stationary points on the potential energy surface (reactant, transition state, and product), it is possible to compute thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy.
From these calculations, the activation enthalpy (ΔH‡), activation entropy (ΔS‡), and activation Gibbs free energy (ΔG‡) can be determined. The activation Gibbs free energy is particularly important as it directly relates to the reaction rate constant via the Eyring equation from Transition State Theory.
Table 3: Hypothetical Thermodynamic and Kinetic Parameters for the Claisen Rearrangement of this compound
| Parameter | Symbol | Illustrative Value |
| Activation Enthalpy | ΔH‡ | 24.5 kcal/mol |
| Activation Entropy | ΔS‡ | -10.0 cal/mol·K |
| Activation Gibbs Free Energy | ΔG‡ | 27.5 kcal/mol (at 298 K) |
| Reaction Enthalpy | ΔH | -12.0 kcal/mol |
| Reaction Gibbs Free Energy | ΔG | -11.5 kcal/mol (at 298 K) |
| These values are illustrative and based on typical parameters for such rearrangements. |
These computational studies can also explore the influence of temperature and solvent on the reaction kinetics and thermodynamics, providing a more complete understanding of the reaction under various conditions.
Computational Design of Catalytic Systems
While the Claisen rearrangement of this compound can occur thermally, it can also be catalyzed. Computational chemistry plays a crucial role in the design and optimization of catalysts for this transformation. DFT can be used to model the interaction of this compound with a potential catalyst, such as a Lewis acid.
The computational design process typically involves:
Proposing a Catalytic Cycle: A plausible mechanism for the catalyzed reaction is hypothesized.
Modeling Intermediates and Transition States: DFT calculations are used to determine the structures and energies of all intermediates and transition states in the proposed catalytic cycle.
Identifying the Rate-Determining Step: The step with the highest activation energy in the catalytic cycle is identified as the rate-determining step.
Optimizing the Catalyst: The structure of the catalyst is systematically modified in silico (e.g., by changing ligands on a metal center) to lower the energy of the rate-determining transition state, thereby increasing the catalytic activity.
For the Claisen rearrangement of this compound, computational studies could explore how different Lewis acids coordinate to the ester oxygen or the vinyl ether oxygen and how this coordination lowers the activation energy of the rearrangement. This allows for the rational design of more efficient and selective catalysts, saving significant time and resources compared to a purely experimental trial-and-error approach.
Advanced Analytical Techniques in the Study of Vinyl 3 Butenoate
Spectroscopic Characterization Methods
Spectroscopy is fundamental to the molecular-level investigation of Vinyl 3-butenoate, providing direct insight into its atomic connectivity and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. By analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, a complete structural map can be assembled.
Based on the structure of this compound (CH₂=CHCH₂COOCH=CH₂), the following ¹H NMR signals can be predicted:
Vinyl Ester Group (-O-CH=CH₂) : This group would produce a characteristic set of signals for the three vinyl protons. The proton on the carbon bonded to the oxygen (the geminal proton) would appear as a doublet of doublets at a distinct chemical shift. The two terminal vinyl protons would also appear as doublets of doublets, with coupling constants indicating their cis and trans relationships to the geminal proton.
Butenoate Chain (CH₂=CH-CH₂-C=O) : The two protons of the terminal vinyl group would exhibit complex splitting patterns. The adjacent single proton would also be a complex multiplet due to coupling with the neighboring methylene and terminal vinyl protons. The two protons of the methylene group (allylic protons) adjacent to the carbonyl would appear as a doublet.
The ¹³C NMR spectrum would be expected to show six distinct signals, corresponding to each unique carbon atom in the molecule, including the carbonyl carbon, the four sp² hybridized carbons of the two C=C double bonds, and the single sp³ hybridized carbon.
Illustrative ¹H NMR Data for a Structurally Related Compound: Ethyl but-3-enoate
The following table shows experimental data for Ethyl but-3-enoate, which shares the butenoate functional group. This data illustrates the typical chemical shifts and splitting patterns expected for that portion of the this compound molecule.
| Assignment (in Ethyl but-3-enoate) | Predicted Chemical Shift (δ) [ppm] | Multiplicity |
|---|---|---|
| CH₂=CH- | 5.85 - 6.00 | m (multiplet) |
| CH₂=CH- | 5.00 - 5.20 | m (multiplet) |
| -CH₂-COO- | 3.10 - 3.20 | d (doublet) |
| -O-CH₂-CH₃ | 4.10 - 4.20 | q (quartet) |
| -O-CH₂-CH₃ | 1.20 - 1.30 | t (triplet) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation at characteristic frequencies. For this compound, IR spectroscopy would confirm the presence of its key ester and alkene moieties.
The expected characteristic absorption bands for this compound include:
C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the range of 1735-1750 cm⁻¹.
C=C Stretch : Two distinct bands for the two different alkene groups would be expected around 1640-1680 cm⁻¹.
C-O Stretch : A strong band corresponding to the ester C-O bond, usually found in the 1000-1300 cm⁻¹ region.
=C-H Stretch : Absorption bands for the sp² C-H bonds of the alkene groups, appearing above 3000 cm⁻¹.
=C-H Bend : Out-of-plane bending vibrations (wagging) for the vinyl groups, which give rise to strong bands typically in the 910-990 cm⁻¹ range.
Illustrative IR Absorption Data for a Related Compound: Ethyl Butanoate
This table presents key IR absorption bands for Ethyl Butanoate, highlighting the frequencies associated with the ester functional group that would also be present in this compound. nist.gov
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | ~1740 |
| C-O (Ester) | Stretch | ~1180 |
| C-H (sp³) | Stretch | 2800-3000 |
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or other products in a mixture. These methods are crucial for assessing purity and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of moderately polar and non-volatile compounds. For this compound, a reversed-phase HPLC method would be most suitable for purity assessment. researchgate.net
In a typical setup, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase. A gradient elution program, starting with a high concentration of a weak solvent (like water) and gradually increasing the concentration of a stronger organic solvent (like acetonitrile), would effectively separate this compound from more polar or less polar impurities. researchgate.netnih.gov Detection could be achieved using a UV detector, as the double bonds in the molecule absorb UV light. By integrating the area of the chromatographic peaks, the relative purity of the sample can be accurately determined.
Gas Chromatography (GC) for Volatile Product Analysis
Given its expected volatility, Gas Chromatography (GC) is an ideal method for the analysis of this compound. chemnet.com GC separates compounds based on their boiling points and interactions with a stationary phase within a heated column. libretexts.org
A sample containing this compound is injected into the instrument, where it is vaporized and carried by an inert gas through a long, thin column. A non-polar or mid-polarity column, such as one with a polydimethylsiloxane or phenyl-methylpolysiloxane stationary phase, would be appropriate. A flame ionization detector (FID) would provide high sensitivity for this organic analyte. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier. GC is widely used for analyzing residual monomers and other volatile components in materials. paint.orggcms.cz
Mass Spectrometry Techniques
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with Gas Chromatography (GC-MS), it provides both separation and definitive identification of volatile compounds.
For this compound (Molecular Weight: 112.13 g/mol ), electron ionization (EI) would cause the molecule to fragment in a predictable pattern. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z = 112, confirming the molecular weight. Key fragmentation pathways would likely include:
Cleavage of the ester bond, leading to characteristic fragments.
Loss of the vinyl group or the butenoate side chain.
Rearrangements common to unsaturated esters.
Analysis of the fragmentation pattern allows for unambiguous confirmation of the compound's identity. The mass spectrum of the related compound 3-Butenoic acid shows a characteristic base peak corresponding to the loss of the carboxyl group, indicating the stability of the allyl cation. nist.gov A similar fragmentation involving the loss of the vinyloxycarbonyl group could be anticipated for this compound.
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₆H₈O₂ |
| Ethyl but-3-enoate | C₆H₁₀O₂ |
| Ethyl Butanoate | C₆H₁₂O₂ |
| 3-Butenoic acid | C₄H₆O₂ |
| Water | H₂O |
| Acetonitrile | C₂H₃N |
| Polydimethylsiloxane | (C₂H₆OSi)n |
High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization (ESI-MS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool used to determine the elemental and isotopic composition of a sample with exceptional precision. measurlabs.com This technique provides highly accurate mass measurements, enabling the confident identification of molecular structures from small organic molecules to large macromolecules. measurlabs.com When coupled with a soft ionization technique like Electrospray Ionization (ESI), it becomes particularly effective for analyzing thermally labile or large molecules without causing fragmentation.
For this compound, HRMS can be used to:
Confirm Molecular Formula: By measuring the exact mass of the molecule, HRMS can verify its elemental composition (C₆H₈O₂). This is crucial for quality control and for distinguishing it from isomers.
Identify Impurities: The high resolution allows for the detection and identification of trace impurities or byproducts from its synthesis.
Analyze Reaction Products: In studies of its polymerization or other chemical transformations, HRMS can identify oligomers, degradation products, or adducts formed during the reaction.
Electrospray Ionization (ESI-MS) is instrumental in generating gas-phase ions from molecules in solution, making it ideal for interfacing with liquid chromatography (LC). In the context of this compound derivatives or oligomers, ESI-MS would gently ionize these species, allowing the mass spectrometer to analyze their mass-to-charge ratio. High-resolution mass spectra of related nitroalkenes have been successfully recorded using ESI, confirming molecular formulas of reaction products. mdpi.com
Mechanistic Elucidation via Mass Spectral Data
Mass spectrometry is a cornerstone in the elucidation of chemical reaction mechanisms, providing direct evidence of transient intermediates and final products. By tracking the masses of species over the course of a reaction, researchers can piece together the sequence of bond-forming and bond-breaking events.
In the study of this compound, mass spectral data can illuminate:
Polymerization Mechanisms: During free-radical polymerization, mass spectrometry can identify initiator fragments, growing polymer chains, and termination products. Molecular dynamics simulations have been used to model the crosslinking of vinyl ester resins, which proceeds via free radical chain polymerization. msstate.edu
Oxidation and Degradation Pathways: When exposed to atmospheric oxidants or thermal stress, vinyl esters undergo complex degradation reactions. mdpi.com A coupled Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) experiment can identify the volatile products released at each stage of degradation, providing a detailed picture of the decomposition mechanism. netzsch.com For instance, studies on vinyl ester resins have identified key degradation products using mass spectrometry. researchgate.net
Copolymerization Reactivity: In copolymerization reactions involving this compound and other monomers like styrene (B11656), FTIR and mass spectrometry can be used to follow the consumption of each monomer, allowing for the calculation of reactivity ratios and prediction of the final copolymer composition. vt.edu
X-ray Diffraction and Crystallography for Solid-State Structures
X-ray Diffraction (XRD) is the principal technique for investigating the solid-state structure of materials, particularly for determining the degree of crystallinity. thermofisher.com Polymers can exist in various forms, from highly crystalline to completely amorphous, and the balance between these states profoundly influences their mechanical, thermal, and optical properties. thermofisher.comintertek.com
While this compound is a liquid, its polymer, poly(this compound), can exhibit semi-crystalline properties. XRD analysis provides crucial information on:
Degree of Crystallinity: The XRD pattern of a semi-crystalline polymer consists of sharp Bragg diffraction peaks superimposed on a broad amorphous halo. The relative areas of these components are used to quantify the percentage of the material that is crystalline. intertek.com This is a critical parameter as higher crystallinity often correlates with increased rigidity and a higher melting point. thermofisher.com
Crystal Structure: For crystalline domains, the positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice.
Polymer Orientation: In processed materials like films or fibers, XRD can measure the degree of molecular orientation, which impacts anisotropic properties. intertek.com
Polymer Characterization Techniques
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the full molecular weight distribution of a polymer. researchgate.netimpact-solutions.co.uk The method separates polymer chains based on their hydrodynamic volume in solution; larger molecules elute from the chromatography column faster than smaller molecules. warwick.ac.uk
GPC analysis of poly(this compound) would yield several key parameters that are fundamental to predicting its material properties:
Number-Average Molecular Weight (Mn): The total weight of all polymer chains in a sample divided by the total number of chains.
Weight-Average Molecular Weight (Mw): An average that gives more weight to heavier chains. It is more sensitive to the presence of high molecular weight species.
Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which quantifies the breadth of the molecular weight distribution. researchgate.net A PDI of 1.0 signifies a monodisperse sample where all chains have the same length, while synthetic polymers typically have PDI values greater than 1. researchgate.net
The quality of GPC data relies on factors like stable flow rates, precise temperature control, and appropriate column and solvent selection. sepscience.com For vinyl polymers like poly(vinyl acetate), tetrahydrofuran (THF) is a common solvent for GPC analysis. lcms.cz Calibration is typically performed using narrow polymer standards, such as polystyrene, to relate elution time to molecular weight. wikipedia.org
Table 1: Example GPC Data for a Representative Vinyl Polymer (Poly(vinyl acetate))
| Parameter | Value | Description |
| Mn ( g/mol ) | 14,000 | Number-Average Molecular Weight |
| Mw ( g/mol ) | 18,340 | Weight-Average Molecular Weight |
| PDI (Mw/Mn) | 1.31 | Polydispersity Index |
| Data derived from a representative poly(vinyl acetate) sample. polymersource.ca |
Thermal Analysis in Polymer Science
Thermal analysis techniques are indispensable for characterizing the thermal properties and stability of polymers. The two most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine key thermal transitions in poly(this compound):
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is observed as a step change in the heat capacity in the DSC thermogram.
Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt, appearing as an endothermic peak.
Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt, observed as an exothermic peak.
Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated at a controlled rate. researchgate.net TGA is used to assess the thermal stability of poly(this compound) and its composites. The resulting TGA curve plots mass loss versus temperature, from which one can determine the onset of decomposition and the temperatures of maximum degradation rates. For ethylene-vinyl acetate (B1210297) (EVA) copolymers, TGA shows two distinct weight loss stages: the first corresponds to the loss of acetic acid, and the second is due to the degradation of the polymer backbone. netzsch.combohrium.com
Table 2: Representative Thermal Properties of Analogous Vinyl Polymers
| Polymer | Glass Transition (Tg) | Melting Point (Tm) | Major Decomposition Stage (TGA) |
| Poly(vinyl acetate) (PVAc) | ~30-40 °C | N/A (Amorphous) | 290-380 °C (Loss of acetic acid) researchgate.net |
| Poly(vinyl chloride) (PVC) | ~80 °C | N/A (Amorphous) | 250-350 °C (Dehydrochlorination) |
| Ethylene-Vinyl Acetate (EVA, 28% VA) | -30 °C | ~77 °C | ~350 °C (Deacetylation), ~470 °C (Backbone) netzsch.com |
| Values are approximate and can vary based on molecular weight and measurement conditions. |
Advanced Microscopy for Material Morphology
Advanced microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for visualizing the morphology and structure of materials at the micro- and nanoscale. azom.com
Scanning Electron Microscopy (SEM) scans a sample's surface with a focused electron beam to produce high-resolution, three-dimensional-like images. pressbooks.pub It is invaluable for studying the surface topography of materials derived from this compound. Applications include:
Fracture Surface Analysis: Examining the fracture surfaces of poly(this compound) composites reveals information about the failure mechanism (e.g., brittle vs. ductile) and the quality of adhesion between the polymer matrix and any reinforcing fillers. researchgate.net
Dispersion of Fillers: In composite materials, SEM can visualize how well fillers (e.g., nanoparticles, fibers) are dispersed within the polymer matrix. mdpi.comaimspress.com
Porosity and Defects: SEM can identify voids, cracks, or other defects that can impact the mechanical performance of a material. pressbooks.pub
Transmission Electron Microscopy (TEM) transmits a beam of electrons through an ultrathin specimen to form an image. acs.org It offers higher resolution than SEM and is used to investigate the internal structure of materials. For poly(this compound) systems, TEM can be used to:
Visualize Nanoscale Structures: TEM is ideal for imaging the morphology of polymer blends and the dispersion of nanofillers, such as clay mineral fibers or nanoparticles, within the polymer matrix. acs.org
Characterize Crystalline Structures: TEM can be used to observe the size and shape of crystalline lamellae within semi-crystalline polymers.
By providing direct visual evidence of a material's structure, these advanced microscopy techniques offer crucial insights that complement data from other analytical methods, leading to a comprehensive understanding of materials based on this compound. azom.com
Green Chemistry Principles in Vinyl 3 Butenoate Synthesis and Application
Atom Economy and Waste Minimization in Butenoate Syntheses
Atom economy, a concept developed by Barry Trost, is a critical metric in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms incorporated into the desired product. pharmacyjournal.in Reactions with high atom economy are inherently more sustainable as they generate less waste. pharmacyjournal.in In the context of butenoate synthesis, this principle guides the selection of reaction pathways that maximize the conversion of starting materials into the final product, thereby minimizing the formation of byproducts. pharmacyjournal.inrsc.org
Waste minimization strategies in chemical production are multifaceted, encompassing source reduction, recycling, and the implementation of lean manufacturing principles. rjginc.comresearchgate.net Regular waste audits and optimizing production planning are crucial for identifying inefficiencies and reducing material and energy consumption. rjginc.com For butenoate synthesis, this involves careful selection of reagents and reaction conditions to reduce the generation of hazardous waste and to allow for the recycling of solvents and catalysts. researchgate.net
Table 1: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | Description | Atom Economy | Waste Generation |
| Addition | Reactants combine to form a single product. | High (often 100%) | Very Low |
| Rearrangement | A molecule's structure is rearranged. | High (100%) | Very Low |
| Substitution | Part of a molecule is replaced by another atom or group. | Moderate | Moderate |
| Elimination | A molecule splits into two or more smaller molecules. | Low | High |
This table illustrates the inherent efficiency of different reaction types based on the principle of atom economy.
Sustainable Solvent Alternatives and Reaction Media
Traditional organic solvents often pose significant environmental and health risks due to their volatility, toxicity, and flammability. Green chemistry promotes the use of more benign alternatives. mdpi.com Water, supercritical fluids like carbon dioxide, ionic liquids, and bio-derived solvents such as ethyl lactate (B86563) are prominent examples of greener solvents. pharmacyjournal.inslideshare.net
Supercritical carbon dioxide (scCO2) is a particularly attractive option due to its non-toxic and non-flammable nature. slideshare.net It allows for homogeneous catalytic processes and its solvent properties can be tuned by adjusting pressure and temperature. slideshare.net Ionic liquids, which are salts with low melting points, offer benefits such as low vapor pressure and the ability to dissolve a wide range of compounds, making them recyclable alternatives to conventional organic solvents. mdpi.com The use of solventless, or solid-state, reactions represents another key strategy, which can lead to increased efficiency, simplified purification, and reduced environmental impact. slideshare.net
Energy Efficiency in Synthetic Procedures (e.g., Microwave-Assisted Synthesis)
Reducing energy consumption is a cornerstone of green chemistry. kahedu.edu.in This can be achieved by designing reactions that proceed at ambient temperature and pressure or by utilizing alternative energy sources that enhance reaction rates and reduce reaction times. kahedu.edu.in Microwave-assisted synthesis has emerged as a powerful tool in this regard. scielo.org.mxmdpi.com
Microwave irradiation can dramatically accelerate chemical reactions, often leading to higher yields and cleaner products in a fraction of the time required by conventional heating methods. scielo.org.mxmdpi.com For example, the synthesis of certain heterocyclic compounds, which might take hours under traditional reflux conditions, can be completed in minutes using microwave energy. scielo.org.mx This not only saves energy but also can enable reactions that are otherwise difficult to achieve.
Development of Environmentally Benign Catalytic Systems
Catalysis is a fundamental pillar of green chemistry, as catalysts can facilitate reactions with greater selectivity and efficiency, often under milder conditions, while being required in only small amounts. kahedu.edu.in The development of environmentally benign catalytic systems focuses on replacing stoichiometric reagents with catalytic alternatives and utilizing catalysts that are non-toxic and recyclable. mdpi.com
Future Research Trajectories and Interdisciplinary Perspectives
Novel Synthetic Routes and Catalytic Systems for Vinyl 3-butenoate and Derivatives
The development of efficient and selective synthetic methodologies is the bedrock of chemical innovation. For this compound, future research will likely concentrate on overcoming the limitations of traditional methods and exploring new catalytic paradigms.
One promising area is the refinement of transvinylation reactions . The synthesis of vinyl esters through the palladium-catalyzed reaction of a carboxylic acid with a vinyl ether or vinyl acetate (B1210297) is a well-established method. nih.gov For instance, vinyl 2-butenoate, a constitutional isomer of this compound, has been synthesized via the transvinylation of vinyl acetate with 2-butenoic acid using mercury acetate as a catalyst. globethesis.com Future work could focus on replacing toxic mercury-based catalysts with more benign and efficient systems, such as those based on iridium or ruthenium, which have shown promise in the transfer vinylation of alcohols. nih.gov The development of highly selective catalysts will be crucial to minimize side reactions and enhance the yield and purity of this compound.
Transition-metal-catalyzed vinylation offers another fertile ground for research. researchgate.net Techniques like the Heck reaction, which can be used for the vinylation of various substrates, could be adapted for the synthesis of this compound derivatives. mdpi.com Research into novel ligand designs for palladium, copper, and cobalt catalysts could lead to enhanced reactivity and selectivity, allowing for the direct synthesis of functionalized butenoate monomers. researchgate.netresearchgate.net For example, cobalt(III)-catalyzed C-H vinylation using vinyl acetate has been demonstrated for the synthesis of 2-vinyl aromatic ketones, a strategy that could potentially be adapted for the synthesis of novel butenoate-containing compounds. researchgate.net
The synthesis of related vinyl esters, such as vinyl phosphonates and vinyl ethers, provides further inspiration for new synthetic approaches. polymerinnovationblog.comnih.govresearchgate.net The use of copper nanoparticles supported on zinc oxide has been shown to be effective for the synthesis of vinyl phosphonates from aliphatic alkynes. researchgate.net Exploring similar nanoparticle-based catalytic systems for the synthesis of this compound could offer a cost-effective and environmentally friendly alternative to traditional homogeneous catalysts.
A summary of potential catalytic systems for the synthesis of vinyl esters is presented in the table below.
| Catalyst Type | Reaction | Potential for this compound |
| Mercury Acetate | Transvinylation | Proven for vinyl 2-butenoate, but toxicity is a major drawback. globethesis.com |
| Palladium Complexes | Transvinylation, Heck Reaction | Widely used for vinyl esters; ligand optimization can improve selectivity. nih.govmdpi.com |
| Iridium Complexes | Transfer Vinylation | Promising for milder reaction conditions and broader substrate scope. nih.gov |
| Copper Nanoparticles | Hydrophosphorylation | Potential for novel, cost-effective catalytic systems. researchgate.net |
| Cobalt Complexes | C-H Vinylation | Offers new pathways for the synthesis of functionalized derivatives. researchgate.net |
Exploration of Uncharted Reactivity Pathways
The dual functionality of this compound—a reactive vinyl group and an ester moiety—presents a rich playground for exploring novel chemical transformations. While the fundamental reactivity is known, many potential reaction pathways remain uncharted.
A key area for future investigation is the exploration of cycloaddition reactions . The vinyl group of this compound is a potential dienophile in [4+2] cycloadditions and a partner in [2+2] photocycloadditions. Furthermore, the possibility of [3+3] cycloaddition reactions, which have been explored for vinylcarbenes, opens up exciting avenues for the synthesis of complex heterocyclic structures. acs.org The development of organocatalytic methods for 1,3-dipolar cycloadditions of α,β-unsaturated ketones could also be adapted to explore the reactivity of the butenoate backbone. rsc.org
The potential for metalloenolcarbenes , generated from related enoldiazoacetates, to act as dipolar adducts suggests that this compound could be a precursor to similar reactive intermediates. acs.org This could enable the synthesis of a wide range of novel carbocyclic and heterocyclic compounds. The Wittig-Horner reaction, used to prepare vinyl allenes from 1-lithio-1,3-dienyl phosphine (B1218219) oxides, provides another example of how the reactivity of conjugated systems can be harnessed to create valuable synthetic intermediates. organic-chemistry.org
Future research should also focus on intramolecular reactions that can leverage both the vinyl and ester functionalities. For example, intramolecular C-H vinylation, which has been studied computationally for vinyl cations, could lead to the development of novel cyclization strategies for the synthesis of complex molecular architectures. acs.org
Advanced Materials Development from Butenoate Monomers
The unique chemical structure of this compound makes it a promising monomer for the development of advanced materials with tailored properties. Its ability to undergo polymerization via the vinyl group allows for its incorporation into a variety of polymer backbones.
A significant future direction lies in the synthesis of functional polymers through controlled polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT has been successfully applied to a wide range of vinyl esters, including vinyl acetate and vinyl butyrate, enabling the synthesis of polymers with well-defined molecular weights and low dispersity. mdpi.com By analogy, RAFT polymerization of this compound, both as a homopolymer and in copolymerization with other monomers, could lead to a new class of functional materials. For example, copolymerization of vinyl acetate with bulkier vinyl esters has been shown to improve the solubility of the resulting polymer in supercritical carbon dioxide. mdpi.com Similar strategies could be employed with this compound to create polymers with specific solubility characteristics.
The development of thermosetting polymers is another promising avenue. Vinyl esters are known to form crosslinked networks when cured with monomers like styrene (B11656), resulting in materials with properties intermediate between those of unsaturated polyesters and epoxies. polymerinnovationblog.com The butenoate moiety in this compound could be used to introduce specific functionalities into these thermoset networks, potentially enhancing properties such as thermal stability, chemical resistance, or biodegradability.
Furthermore, the incorporation of this compound into bio-based polymers is an exciting prospect. Research on amino acid-derived vinyl polymers has shown that the hydropathy and sequence of monomer units can be precisely controlled to tune the thermoresponsive behavior of the resulting materials. rsc.org Integrating this compound into such systems could provide an additional lever for controlling material properties. The development of green routes for synthesizing polymer nanocomposites, such as those based on polyvinyl alcohol and cellulose (B213188), also provides a framework for creating sustainable materials incorporating butenoate monomers. espublisher.com
| Polymerization Method | Potential Material Application | Key Research Focus |
| RAFT Polymerization | Functional copolymers, materials with tailored solubility | Control over molecular weight and architecture, copolymerization with diverse monomers. mdpi.com |
| Free Radical Polymerization | Thermoset resins | Curing with styrene and other monomers, tuning crosslink density and properties. polymerinnovationblog.com |
| Copolymerization | Bio-based and responsive materials | Integration into amino acid-derived polymers, development of sustainable nanocomposites. rsc.orgespublisher.com |
Integration of Computational and Experimental Methodologies
The synergy between computational chemistry and experimental work is a powerful engine for accelerating scientific discovery. For this compound, this integrated approach can provide deep insights into reaction mechanisms, predict reactivity, and guide the design of new catalysts and materials.
Density Functional Theory (DFT) calculations have proven invaluable in understanding the mechanisms of transition-metal-catalyzed reactions, including those used for the synthesis of vinyl acetate. researchgate.net Similar computational studies on the synthesis of this compound could help to elucidate the role of different catalysts and ligands, predict reaction outcomes, and identify the most promising catalytic systems for experimental investigation. For example, DFT calculations have been used to probe the reaction mechanisms of ethylene (B1197577) acetoxylation, providing insights that can guide the optimization of industrial processes. researchgate.net
Computational studies can also be used to explore the uncharted reactivity of this compound. For instance, computational analysis of the intramolecular C-H vinylation of vinyl cations has revealed key mechanistic details and the factors that control reactivity. acs.org Applying these computational tools to this compound could help to predict its behavior in various cycloaddition and cyclization reactions, guiding experimental efforts to discover new transformations.
In the realm of materials science, computational modeling can be used to predict the properties of polymers derived from this compound. By simulating polymer chain conformations, interactions, and dynamics, it is possible to gain a fundamental understanding of how the monomer structure influences macroscopic properties such as glass transition temperature, mechanical strength, and solubility. This predictive capability can significantly streamline the development of new materials with desired characteristics.
Expanding Green Chemistry Approaches in this compound Research
The principles of green chemistry provide a crucial framework for the future development of chemical processes and products related to this compound. A key focus will be on the development of more sustainable synthetic routes and the use of renewable feedstocks.
One important aspect is the replacement of hazardous reagents and catalysts. The use of mercury-based catalysts in transvinylation reactions is a clear example of a process that needs a greener alternative. globethesis.com Research into catalysis by more abundant and less toxic metals, such as iron and copper, is a promising direction. mdpi.comresearchgate.net The development of catalyst systems that can operate in environmentally benign solvents, such as water or supercritical carbon dioxide, is also a high priority.
The use of renewable resources is another cornerstone of green chemistry. The synthesis of monomers and macromolecular materials from renewable feedstocks is a rapidly growing field. rsc.org Exploring synthetic pathways to this compound from bio-based precursors would be a significant step towards a more sustainable chemical industry. For example, the catalytic transesterification of methyl vinyl glycolate, which can be derived from sugars, has been explored for the synthesis of new polymer building blocks. dtu.dk
Furthermore, the design of polymers from this compound with enhanced biodegradability or recyclability will be a critical area of future research. By carefully designing the polymer architecture and incorporating cleavable linkages, it may be possible to create materials that have a reduced environmental impact at the end of their life cycle. The development of green routes for the synthesis of nanocomposites, such as those using ionic liquids for cellulose dissolution, also offers a template for the sustainable production of advanced materials. espublisher.com
Q & A
Q. Which statistical methods are optimal for analyzing variability in this compound’s thermal stability data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
